1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18916406
InChI: InChI=1S/C21H18N2O3S/c1-14-4-3-5-16(12-14)23-20(24)19-18(10-11-27-19)22(21(23)25)13-15-6-8-17(26-2)9-7-15/h3-12H,13H2,1-2H3
SMILES:
Molecular Formula: C21H18N2O3S
Molecular Weight: 378.4 g/mol

1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC18916406

Molecular Formula: C21H18N2O3S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C21H18N2O3S
Molecular Weight 378.4 g/mol
IUPAC Name 1-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C21H18N2O3S/c1-14-4-3-5-16(12-14)23-20(24)19-18(10-11-27-19)22(21(23)25)13-15-6-8-17(26-2)9-7-15/h3-12H,13H2,1-2H3
Standard InChI Key OIURPYFDWZEWMU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)OC

Introduction

1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of thienopyrimidines. Its molecular formula is typically reported as C₂₁H₂₂N₂O₄S, although some sources may list it as C₂₁H₁₈N₂O₃S, which might reflect variations in the specific compound or its derivatives. This compound features a fused thieno[3,2-d]pyrimidine core, characterized by a thiophene ring connected to a pyrimidine ring. The unique substituents include a methoxybenzyl group and a methylphenyl group, which contribute to its distinctive chemical properties and potential biological activities.

Biological Activities and Potential Applications

Research indicates that 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits significant biological activities, including potential anticancer effects. Studies suggest that structural modifications can enhance its efficacy against various cancer cell lines. The compound's mechanism of action involves binding to specific molecular targets within cellular pathways, which is crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. A comparison of these compounds highlights their unique features and biological activities:

Compound NameStructural FeaturesBiological Activity
Thieno[2,3-d]pyrimidin-4(3H)-oneLacks methoxy group; simpler structureAnticancer activity reported
Pyrazolo[3,4-d]pyrimidinesDifferent heterocyclic system; varied substituentsAnti-inflammatory effects
Thienopyrimidine derivativesSimilar core structure; various substitutionsDiverse pharmacological profiles

Research Findings and Future Directions

Preliminary studies indicate that 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione effectively suppresses the proliferation of non-small cell lung cancer cells in both two-dimensional and three-dimensional culture models. Further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic potential.

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